O-linoleyl-L-carnitine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Identification and Properties:

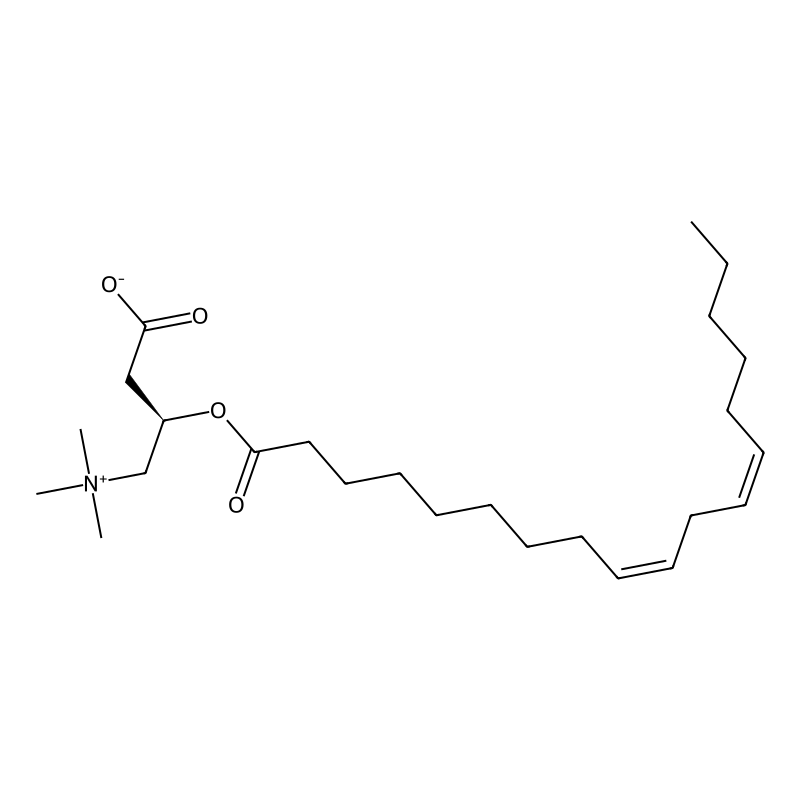

O-linoleyl-L-carnitine, also known as linoleoyl carnitine or decadienylcarnitine, is a naturally occurring metabolite derived from the essential fatty acid linoleic acid and the amino acid L-carnitine. It belongs to the class of compounds called acylcarnitines, which are esters formed between carnitine and fatty acids. O-linoleyl-L-carnitine has the chemical formula C25H45NO4 and a molecular weight of 423.63.

Occurrence and Role in the Body:

O-linoleyl-L-carnitine is found in various human tissues and fluids, including blood, urine, and muscle. It is believed to play a role in several metabolic processes, including:

- Fatty acid transport: Carnitine plays a crucial role in transporting long-chain fatty acids across the mitochondrial membrane for energy production. O-linoleyl-L-carnitine may participate in this process by facilitating the transport of linoleic acid.

- Cellular signaling: O-linoleyl-L-carnitine has been shown to activate certain signaling pathways involved in cell differentiation and proliferation.

Research Applications:

While the specific functions and therapeutic potential of O-linoleyl-L-carnitine are still under investigation, it is being studied in various scientific research areas:

- Metabolic disorders: Researchers are investigating whether O-linoleyl-L-carnitine levels are altered in individuals with metabolic disorders like carnitine palmitoyltransferase II (CPT II) deficiency.

- Neurodegenerative diseases: Studies are exploring the potential neuroprotective effects of O-linoleyl-L-carnitine in conditions like Alzheimer's disease and Parkinson's disease.

- Cancer research: Preliminary research suggests that O-linoleyl-L-carnitine may have anti-cancer properties, but further investigation is needed.

O-linoleyl-L-carnitine is a long-chain acylcarnitine compound, specifically an ester formed from linoleic acid and L-carnitine. It is classified under the broader category of acyl carnitines, which are organic compounds that play crucial roles in fatty acid metabolism by facilitating the transport of fatty acids into the mitochondria for β-oxidation. The chemical formula for O-linoleyl-L-carnitine is C₁₈H₃₄N₁O₄, and its structure includes a long hydrocarbon chain derived from linoleic acid, which contributes to its unique biochemical properties .

- Fatty acid transport: Carnitine facilitates the transport of fatty acids into the mitochondria, the cell's energy-producing organelles. O-linoleyl-L-carnitine might be involved in this process [, ].

- Cellular signaling: Carnitine has been shown to have roles beyond fatty acid transport, potentially influencing cellular signaling pathways. O-linoleyl-L-carnitine's function in this area is unknown and requires further investigation [].

- Formation of Acyl-CoA: In the mitochondria, O-linoleyl-L-carnitine can be converted back to L-carnitine and acyl-CoA through the action of carnitine palmitoyltransferase II (CPT-II). This reaction is crucial for the β-oxidation of fatty acids, where acyl-CoA undergoes multiple cycles to produce acetyl-CoA .

- Fatty Acid Oxidation: The acyl group from O-linoleyl-L-carnitine is transferred to Coenzyme A, forming linoleoyl-CoA. This compound then enters the β-oxidation pathway, leading to energy production via the tricarboxylic acid cycle .

- Hydrolysis: Under certain conditions, O-linoleyl-L-carnitine can undergo hydrolysis to release linoleic acid and L-carnitine, which can be utilized in various metabolic pathways .

O-linoleyl-L-carnitine exhibits several biological activities:

- Energy Metabolism: It plays a critical role in energy production by facilitating the transport of long-chain fatty acids into mitochondria for oxidation .

- Regulation of Lipid Metabolism: It is involved in regulating lipid metabolism and has been studied for its potential effects on metabolic disorders such as obesity and diabetes .

- Neuroprotective Effects: Preliminary studies suggest that O-linoleyl-L-carnitine may have neuroprotective properties, potentially aiding in conditions related to oxidative stress and inflammation .

O-linoleyl-L-carnitine can be synthesized through various methods:

- Esterification Reaction: The most common method involves the esterification of L-carnitine with linoleic acid using acid catalysts. This reaction typically requires heating under reflux conditions to facilitate the formation of the ester bond.

- Enzymatic Synthesis: Enzymatic methods using acyltransferases can also be employed, allowing for more specific and milder reaction conditions compared to chemical synthesis .

- Chemical Modification: Starting from commercially available L-carnitine, chemical modifications can be performed to attach the linoleic acid moiety through various coupling reactions .

O-linoleyl-L-carnitine has several applications:

- Nutritional Supplements: It is used in dietary supplements aimed at enhancing energy metabolism and supporting weight management.

- Pharmaceutical Research: Investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases due to its role in fatty acid metabolism .

- Cosmetic Industry: Its moisturizing properties make it a candidate for use in cosmetic formulations aimed at skin health.

Studies on O-linoleyl-L-carnitine have explored its interactions with various biological systems:

- Carnitine Transporters: Research indicates that O-linoleyl-L-carnitine interacts with carnitine transporters such as OCTN2, influencing its uptake and metabolism in cells .

- Drug Interactions: Investigations into how O-linoleyl-L-carnitine affects or is affected by other drugs have shown potential implications for co-administration with medications targeting metabolic pathways .

O-linoleyl-L-carnitine shares structural and functional similarities with other acylcarnitines. Here are some notable comparisons:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Linoleoyl-L-carnitine | C₁₈H₃₄N₁O₄ | Derived specifically from linoleic acid; involved in energy metabolism. |

| Palmitoyl-L-carnitine | C₂₁H₄₃N₁O₄ | Contains a longer carbon chain; significant in fat storage and mobilization. |

| Oleoyl-L-carnitine | C₂₁H₄₁N₁O₄ | Derived from oleic acid; has different metabolic pathways compared to linoleoyl. |

| Acetyl-L-carnitine | C₇H₁₅N₁O₄ | Shorter chain; primarily involved in energy production rather than storage. |

The unique aspect of O-linoleyl-L-carnitine lies in its specific fatty acid composition (linoleic acid), which may impart distinct biochemical properties compared to other acylcarnitines, particularly in terms of its role in lipid metabolism and potential therapeutic applications .

O-linoleyl-L-carnitine, also known as linoleoylcarnitine or linoleyl carnitine, is a long-chain acylcarnitine that represents an ester derivative formed between L-carnitine and linoleic acid. According to current metabolomic classification systems, this compound belongs to the family of O-octadecadienoyl-L-carnitines, where the acyl group is specifically identified as linoleyl (9Z,12Z-octadecadienoic acid). The compound carries the Chemical Abstracts Service (CAS) registry number 36816-10-1 and is catalogued in major biochemical databases including PubChem (CID 6450015), the Human Metabolome Database (HMDB0006469), and various metabolomics resources.

The structural configuration of O-linoleyl-L-carnitine features a carnitine backbone covalently linked to a linoleic acid moiety through an ester bond. The IUPAC nomenclature designates this compound as (3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyloxy]-4-(trimethylazaniumyl)butanoate, reflecting its stereochemical configuration and functional group arrangement. This molecular architecture enables the compound to function as a transport vehicle for long-chain fatty acids, facilitating their translocation across mitochondrial membranes for subsequent beta-oxidation processes.

According to recent classification schemes established by Dambrova and colleagues, acylcarnitines are systematically categorized into nine distinct groups based on their acyl-group characteristics: short-chain, medium-chain, long-chain, very long-chain, hydroxy, branched chain, unsaturated, dicarboxylic, and miscellaneous acylcarnitines. O-linoleyl-L-carnitine falls within the long-chain acylcarnitine category, as it contains an 18-carbon acyl chain with two double bonds at positions 9 and 12. This classification system has proven instrumental in understanding the diverse metabolic roles and clinical significance of different acylcarnitine species.

Historical Context of Discovery and Research Evolution

The discovery and characterization of acylcarnitines, including O-linoleyl-L-carnitine, can be traced back more than seventy years to pioneering studies conducted in the 1950s. The initial physiological role of acylcarnitines was first elucidated approximately sixty years ago through foundational research involving rodent models, which established the fundamental principles of carnitine-mediated fatty acid transport. Fritz (1959) and Bremer (1962) conducted seminal investigations that revealed the critical function of carnitine in facilitating fatty acid oxidation, laying the groundwork for subsequent research into specific acylcarnitine species.

The scientific understanding of acylcarnitines has evolved dramatically over the past three decades, with researchers uncovering numerous additional actions and roles beyond their initial characterization as simple transport molecules. The development of sophisticated analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has revolutionized the field by enabling precise identification and quantification of individual acylcarnitine species. This technological advancement has been particularly crucial for O-linoleyl-L-carnitine research, as it has allowed investigators to detect and measure this compound in various biological matrices with unprecedented accuracy.

The expansion of acylcarnitine research has been remarkable, with publications in this field tripling over the past decade. This surge in scientific interest reflects the growing recognition of acylcarnitines as important diagnostic biomarkers and their emerging roles in various disease processes. The Human Metabolome Database has undergone significant expansion, increasing from 146 acylcarnitines in January 2021 to over 1,240 compounds, reflecting the rapid pace of discovery in this field. O-linoleyl-L-carnitine has been consistently included in these comprehensive databases, highlighting its recognized importance in human metabolism.

Significance in Biochemical Research

O-linoleyl-L-carnitine occupies a central position in biochemical research due to its multifaceted roles in cellular metabolism and its potential as a clinical biomarker. The compound serves as a critical intermediate in the carnitine shuttle system, which represents the primary mechanism for transporting long-chain fatty acids across the inner mitochondrial membrane. This transport function is essential for cellular energy production, particularly during periods of metabolic stress or increased energy demand.

The biochemical significance of O-linoleyl-L-carnitine extends beyond its role in fatty acid oxidation. Research has demonstrated that long-chain acylcarnitines, including this compound, play important roles in insulin resistance and cardiovascular disease development. The accumulation of long-chain acylcarnitines in cytosol and serum has been associated with mitochondrial dysfunction, particularly in patients suffering from carnitine palmitoyltransferase II deficiency, the most common inherited disorder of lipid metabolism in adults.

Contemporary metabolomics research has positioned O-linoleyl-L-carnitine as a valuable biomarker for various pathological conditions. Studies have revealed significantly altered concentrations of this compound in patients with chronic fatigue syndrome, where levels were found to be 30-40% lower compared to healthy controls. Additionally, elevated concentrations have been observed in heart failure patients, suggesting potential diagnostic and prognostic applications. The compound has also been implicated in newborn screening protocols for inherited metabolic disorders, highlighting its clinical utility in early disease detection.

Molecular Formula and Mass

O-linoleyl-L-carnitine possesses the molecular formula C₂₅H₄₅NO₄, as confirmed by multiple chemical databases and structural analyses [1] [2] [3]. The compound exhibits a molecular weight of 423.6 grams per mole according to computational chemistry calculations performed by PubChem [1] [2]. More precise mass spectrometric determinations indicate a monoisotopic mass of 423.334859 atomic mass units [3] [5], while alternative sources report the average molecular mass as 423.629 grams per mole [6]. The molecular weight determination reflects the substantial size of this long-chain acylcarnitine derivative, which incorporates both the carnitine backbone and the eighteen-carbon linoleic acid moiety [8].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₄₅NO₄ | [1] [2] [3] |

| Molecular Weight | 423.6 g/mol | [1] [2] |

| Monoisotopic Mass | 423.334859 u | [3] [5] |

| Average Mass | 423.629 g/mol | [6] |

Structural Characteristics

Stereochemistry and Configuration

O-linoleyl-L-carnitine exhibits complex stereochemical features arising from both its carnitine backbone and the unsaturated fatty acid chain [5] [6]. The carnitine portion contains a chiral center at the third carbon position, designated with R-configuration, which corresponds to the naturally occurring L-carnitine stereoisomer [5] [6] [29]. This stereochemical arrangement is crucial for biological activity, as only the L-isomer of carnitine demonstrates physiological function in mammalian systems [29].

The linoleic acid component contributes additional stereochemical complexity through its two double bonds located at the 9,12-positions [3] [5] [20]. Both double bonds adopt the Z-configuration (cis-arrangement), as indicated by the systematic nomenclature (9Z,12Z)-octadeca-9,12-dienoyl [3] [5] [6]. This Z-configuration creates characteristic molecular bends or kinks in the fatty acid chain, significantly influencing the overall three-dimensional structure and binding properties of the molecule [16]. The specific optical activity of the compound has been reported as [α]/D -13±2°, measured at a concentration of 0.1 in methanol [4].

Functional Groups and Their Arrangement

The molecular architecture of O-linoleyl-L-carnitine incorporates several distinct functional groups arranged in a specific spatial configuration [5] [6] [18]. The carnitine backbone features a quaternary ammonium group (trimethylammonium) that carries a permanent positive charge, contributing to the zwitterionic nature of the molecule [18] [29]. Adjacent to this charged nitrogen center lies a hydroxyl group on the third carbon, which serves as the attachment point for the fatty acid moiety through ester bond formation [18].

The carboxylic acid group at the terminal carbon of the carnitine backbone exists in its deprotonated carboxylate form under physiological conditions, contributing negative charge to balance the positive ammonium group [5] [6]. The ester linkage connecting the carnitine and linoleic acid portions represents a high-energy bond formed through the condensation of the carnitine hydroxyl group with the carboxylic acid of linoleic acid [18] [29].

The linoleic acid chain contains two methylene-interrupted double bonds, creating a distinctive structural pattern characteristic of polyunsaturated fatty acids [16] [20]. These double bonds limit rotational freedom and introduce fixed bends in the carbon chain, resulting in a more rigid and defined molecular geometry compared to saturated fatty acid derivatives [16].

Physicochemical Properties

Solubility Parameters

O-linoleyl-L-carnitine demonstrates amphiphilic characteristics due to its dual hydrophilic and lipophilic domains [4] . The compound exhibits limited solubility in various solvents, with slight solubility reported in chloroform, methanol, and water [4]. This solubility profile reflects the compound's intermediate polarity, where the charged carnitine headgroup provides water solubility while the long hydrocarbon chain of linoleic acid contributes lipophilic properties .

The presence of the trimethylammonium group enhances water solubility compared to free fatty acids, enabling the molecule to function as a biological transport form for otherwise poorly water-soluble long-chain fatty acids [18]. However, the substantial hydrocarbon chain length (eighteen carbons) limits overall aqueous solubility compared to shorter-chain acylcarnitines [25].

Stability Under Various Conditions

O-linoleyl-L-carnitine exhibits variable stability depending on storage conditions and environmental factors [4] [21] [23]. The compound demonstrates hygroscopic properties, readily absorbing moisture from the atmosphere, which necessitates careful storage conditions [4] [22]. Optimal storage requires maintenance at temperatures not exceeding -20°C to preserve molecular integrity [4] [21].

Temperature sensitivity represents a critical stability parameter, with the compound showing a melting point range of 115-120°C accompanied by decomposition [4]. Extended exposure to elevated temperatures, particularly above 37°C combined with high humidity conditions (>70%), results in significant degradation [23]. Under such adverse conditions, acylcarnitines can lose approximately 50% of their initial concentration within eight days [23].

Long-term stability studies indicate that acylcarnitines remain stable for at least 330 days when stored at -18°C [26]. However, prolonged storage at room temperature (>14 days) leads to hydrolysis of the ester bond, converting the compound back to free carnitine and the corresponding fatty acid [26]. The rate of this hydrolytic degradation follows logarithmic kinetics and demonstrates dependence on the acyl chain length [26].

| Storage Condition | Stability Duration | Degradation Rate |

|---|---|---|

| -18°C | >330 days | Minimal |

| +2 to +8°C | Several months | Low |

| Room temperature | <14 days | Moderate to High |

| 37°C, >70% humidity | 8 days | ~50% loss |

Nomenclature and Synonyms

IUPAC Naming Conventions

According to International Union of Pure and Applied Chemistry nomenclature standards, O-linoleyl-L-carnitine carries the systematic name (3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyloxy]-4-(trimethylazaniumyl)butanoate [3] [5] [6]. This comprehensive designation specifies the stereochemistry at the chiral center (3R), the position and geometry of the double bonds (9Z,12Z), and the complete structural framework including the ester linkage and quaternary ammonium functionality.

Alternative IUPAC-acceptable nomenclature includes (3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyloxy]-4-(trimethylammonio)butanoate [3] and related variations that maintain the essential stereochemical and structural information. The German nomenclature follows similar principles, designated as (3R)-3-[(9Z,12Z)-9,12-Octadecadienoyloxy]-4-(trimethylammonio)butanoat [3].

Common Alternative Designations

O-linoleyl-L-carnitine is recognized by numerous alternative names in scientific literature and chemical databases [1] [2] [3] [4]. The most frequently encountered synonyms include linoleoyl carnitine, linoleoylcarnitine, and linoleyl carnitine [1] [2] [3] [4]. Additional designations encompass more descriptive nomenclature such as cis-9,12-octadecadienoyl-L-carnitine and cis,cis-9,12-octadecadienoyl-L-carnitine [4], which explicitly indicate the geometric configuration of the double bonds.

Chemical registry systems assign the compound CAS Registry Number 36816-10-1 [3] [4] [5] [6], providing a unique identifier for database searches and regulatory purposes. Various chemical databases employ additional identifier codes, including PubChem CID 6450015 [1] [2], ChemSpider ID 4952667 [3] [6], and HMDB ID HMDB0006469 [6] [8].

Abbreviated nomenclature systems, particularly in metabolomics research, designate the compound as C18:2 carnitine [6] [10], indicating the eighteen-carbon chain length and two double bonds. Alternative abbreviated forms include CAR 18:2 and 9,12-octadecadienoyl carnitine [7], providing concise identification in analytical contexts.

| Designation Type | Examples |

|---|---|

| IUPAC Name | (3R)-3-[(9Z,12Z)-octadeca-9,12-dienoyloxy]-4-(trimethylazaniumyl)butanoate |

| Common Names | Linoleoyl carnitine, Linoleyl carnitine, O-linoleyl-L-carnitine |

| Registry Numbers | CAS: 36816-10-1, PubChem CID: 6450015 |

| Abbreviated Forms | C18:2 carnitine, CAR 18:2 |

| Database IDs | HMDB0006469, ChemSpider: 4952667 |

Precursors and Enzymatic Reactions

The formation of O-linoleyl-L-carnitine requires two primary biosynthetic components: L-carnitine and linoleic acid. The biosynthesis of L-carnitine follows a well-characterized four-step enzymatic pathway that occurs across multiple cellular compartments [1] [2] [3].

The initial substrate for carnitine biosynthesis is protein-bound lysine, which undergoes trimethylation by protein-lysine N-methyltransferase using S-adenosyl-L-methionine as the methyl donor [1] [2]. This reaction occurs post-translationally on specific proteins including calmodulin, myosin, actin, cytochrome c, and histones [4] [5]. The trimethylated lysine residues remain protein-bound until released through lysosomal or proteasomal protein degradation, yielding free N6,N6,N6-trimethyl-L-lysine [1] [4].

The first committed step in carnitine biosynthesis involves N6,N6,N6-trimethyl-L-lysine dioxygenase, which catalyzes the hydroxylation of trimethyllysine at the β-position to produce 3-hydroxy-N6,N6,N6-trimethyl-L-lysine [1] [6] [7]. This mitochondrial enzyme requires α-ketoglutarate, molecular oxygen, ascorbate, and ferrous iron as cofactors [6] [2]. The hydroxylation step represents the rate-limiting step in carnitine biosynthesis, as it depends on the availability of trimethyllysine in the mitochondrial matrix [5].

Following hydroxylation, 3-hydroxy-N6,N6,N6-trimethyl-L-lysine undergoes aldolytic cleavage by a pyridoxal phosphate-dependent aldolase in the cytosol [1] [7]. This reaction produces 4-trimethylaminobutyraldehyde and glycine. The aldolase activity can be performed by serine hydroxymethyltransferases or threonine aldolases, which exhibit side activities toward the carnitine precursor [1].

The third enzymatic step involves the oxidation of 4-trimethylaminobutyraldehyde to γ-butyrobetaine by 4-trimethylaminobutyraldehyde dehydrogenase, a NAD+-dependent enzyme located in peroxisomes and mitochondria [1] [6] [7]. This dehydrogenation reaction is irreversible and commits the pathway toward carnitine formation.

The final step in carnitine biosynthesis is catalyzed by γ-butyrobetaine dioxygenase, which hydroxylates γ-butyrobetaine at the 3-position to yield L-carnitine [1] [6] [2]. This enzyme, like trimethyllysine dioxygenase, requires α-ketoglutarate, molecular oxygen, ascorbate, and ferrous iron as cofactors [6]. γ-butyrobetaine dioxygenase expression is restricted primarily to liver, kidney, and brain tissues, making these organs the primary sites of carnitine synthesis [8] [3] [9].

The conjugation of L-carnitine with linoleic acid to form O-linoleyl-L-carnitine occurs through the action of carnitine acyltransferases, primarily carnitine palmitoyltransferase I [10] [11] [7]. This esterification reaction transfers the linoleoyl group from linoleoyl-CoA to the hydroxyl group of L-carnitine, forming the acylcarnitine ester [11] [12].

Regulatory Mechanisms

The biosynthesis of carnitine is subject to multiple regulatory mechanisms that control both enzymatic activity and gene expression. The rate-limiting step occurs at the level of protein degradation, which releases trimethyllysine from methylated proteins [3] [5]. The extent of protein methylation and the rate of protein turnover directly influence carnitine biosynthetic capacity [9].

Tissue-specific regulation occurs at the level of γ-butyrobetaine dioxygenase expression. This enzyme is highly expressed in liver and kidney but absent from cardiac and skeletal muscle tissues [8] [9]. Consequently, muscle tissues depend on hepatic carnitine synthesis and subsequent transport via the bloodstream [8] [9].

The formation of O-linoleyl-L-carnitine is regulated primarily through the activity of carnitine palmitoyltransferase I, which serves as the rate-controlling enzyme for fatty acid oxidation [13] [14]. This enzyme is allosterically inhibited by malonyl-CoA, the first intermediate in fatty acid synthesis [13] [15] [16]. When malonyl-CoA concentrations are elevated, as occurs during fed states or high glucose availability, the formation of acylcarnitines is suppressed [13] [17] [14].

The malonyl-CoA regulatory system creates a reciprocal control mechanism between fatty acid synthesis and oxidation [16]. During periods of energy abundance, elevated malonyl-CoA levels inhibit carnitine palmitoyltransferase I, thereby reducing the formation of long-chain acylcarnitines including O-linoleyl-L-carnitine [13] [14]. Conversely, during energy deficit states, malonyl-CoA concentrations decrease through activation of AMP-activated protein kinase, which phosphorylates and inactivates acetyl-CoA carboxylase [17] [15].

The Carnitine Shuttle System

Role in Fatty Acid Transport

The carnitine shuttle system represents the essential mechanism by which long-chain fatty acids, including linoleic acid, gain access to the mitochondrial matrix for β-oxidation [10] [18] [19]. The inner mitochondrial membrane is impermeable to long-chain fatty acyl-CoA esters, necessitating this specialized transport system [10] [20] [11].

The shuttle system consists of three key enzymatic components working in concert. Carnitine palmitoyltransferase I, located on the cytosolic surface of the outer mitochondrial membrane, catalyzes the transfer of acyl groups from long-chain acyl-CoAs to carnitine [10] [18] [11]. This enzyme exhibits broad substrate specificity, accepting various long-chain fatty acyl-CoAs including linoleoyl-CoA [21] [11].

The kinetic parameters of carnitine palmitoyltransferase I demonstrate efficient binding of both carnitine and fatty acyl-CoA substrates. The enzyme exhibits Km values of 20-50 μM for carnitine and 5-25 μM for palmitoyl-CoA, indicating high affinity for both substrates [21]. The enzyme also accepts linoleoyl-CoA as a substrate with similar kinetic characteristics [11].

Following acylcarnitine formation, the resulting O-linoleyl-L-carnitine must traverse the inner mitochondrial membrane. This transport is mediated by carnitine-acylcarnitine translocase, an antiporter that exchanges acylcarnitines for free carnitine [10] [18] [22]. The translocase exhibits Km values of 10-30 μM for various acylcarnitines and operates as the rate-limiting step in fatty acid oxidation [18].

Mitochondrial Membrane Translocation

The translocation of O-linoleyl-L-carnitine across the inner mitochondrial membrane involves specific interactions with carnitine-acylcarnitine translocase. This integral membrane protein facilitates the exchange of acylcarnitines from the intermembrane space with free carnitine from the mitochondrial matrix [18] [7] [22].

The translocase operates through an antiport mechanism, ensuring that the total carnitine pool remains constant across the inner membrane [18] [22]. For each molecule of O-linoleyl-L-carnitine transported into the matrix, one molecule of free carnitine is exported to the intermembrane space [10] [7]. This exchange mechanism maintains the driving force for continued fatty acid transport.

Studies of acylcarnitine membrane interactions reveal specific insertion parameters for long-chain acylcarnitines. Long-chain acylcarnitines insert into membrane phospholipid bilayers with their acyl chains penetrating the hydrophobic core while the carnitine moiety remains at the membrane surface [23]. The insertion area for palmitoylcarnitine, a structural analog of linoleoylcarnitine, is approximately 21 ± 3 Ų, which corresponds closely to the cross-sectional area of a single acyl chain [23].

The carnitine moiety requires an area of 37 ± 3 Ų for accommodation at the membrane surface, creating an area mismatch that influences the depth of insertion [23]. This asymmetric insertion pattern affects the membrane surface electrostatics due to the permanent positive charge on the quaternary ammonium group [23].

Once inside the mitochondrial matrix, O-linoleyl-L-carnitine encounters carnitine palmitoyltransferase II, located on the matrix side of the inner membrane [10] [18] [7]. This enzyme catalyzes the reverse reaction, transferring the linoleoyl group from carnitine to matrix CoA, regenerating linoleoyl-CoA for β-oxidation [10] [7].

Carnitine palmitoyltransferase II exhibits different regulatory properties compared to the outer membrane isoform. The matrix enzyme is not inhibited by malonyl-CoA, allowing efficient regeneration of acyl-CoAs regardless of the cellular energy state [18] [7]. The enzyme demonstrates Km values of 10-25 μM for carnitine and similar affinities for various acylcarnitines [21].

β-Oxidation of Linoleoyl-Carnitine

Enzymatic Processes and Intermediates

The β-oxidation of linoleoyl-CoA, derived from O-linoleyl-L-carnitine, requires additional enzymatic steps beyond those used for saturated fatty acids due to the presence of two cis double bonds at positions 9 and 12 [24] [25] [26]. The complete oxidation involves eight cycles of β-oxidation with specialized auxiliary enzymes required during cycles 4 and 5 [25] [27] [28].

During the initial three cycles, linoleoyl-CoA undergoes standard β-oxidation reactions, producing three molecules of acetyl-CoA and yielding a 12-carbon intermediate with cis double bonds at positions 3 and 6 [25] [27]. Each of these cycles generates one FADH₂ and one NADH through the sequential actions of acyl-CoA dehydrogenase, enoyl-CoA hydratase, 3-hydroxyacyl-CoA dehydrogenase, and 3-ketoacyl-CoA thiolase [24] [28].

The fourth cycle presents the first metabolic challenge, as the resulting cis-Δ³,cis-Δ⁶-dodecadienoyl-CoA cannot be processed by standard β-oxidation enzymes [25] [27]. The cis-Δ³ double bond must be converted to the trans-Δ² configuration required for enoyl-CoA hydratase. This conversion is accomplished by Δ³,Δ²-enoyl-CoA isomerase, which catalyzes the positional and geometric isomerization [24] [27] [26].

Following isomerization, the trans-Δ²,cis-Δ⁶ intermediate undergoes one cycle of β-oxidation, producing acetyl-CoA and a 10-carbon product containing a cis-Δ⁴ double bond [25] [27]. Importantly, the initial acyl-CoA dehydrogenase step is bypassed in this cycle since the trans-Δ² double bond is already present, resulting in the production of NADH but not FADH₂ [27] [28].

The fifth cycle requires additional enzymatic intervention due to the cis-Δ⁴ double bond configuration. Acyl-CoA dehydrogenase acts on the cis-Δ⁴-decenoyl-CoA to introduce a trans-Δ² double bond, creating a 2,4-dienoyl intermediate that is not compatible with enoyl-CoA hydratase [25] [27]. This conjugated diene system requires reduction by 2,4-dienoyl-CoA reductase, which uses NADPH to convert the intermediate to trans-Δ³-enoyl-CoA [24] [27] [26].

The trans-Δ³-enoyl-CoA product is subsequently isomerized to trans-Δ²-enoyl-CoA by enoyl-CoA isomerase, allowing entry into standard β-oxidation [25] [27]. This cycle produces NADH through 3-hydroxyacyl-CoA dehydrogenase but consumes NADPH and does not generate FADH₂ [27] [28].

The remaining three cycles (6-8) proceed through standard β-oxidation reactions without additional complications, each producing one FADH₂, one NADH, and one acetyl-CoA [25] [27]. The final cycle yields the last acetyl-CoA molecule, completing the oxidation of the 18-carbon linoleic acid chain [29] [28].

Energy Yield Calculations

The complete β-oxidation of O-linoleyl-L-carnitine yields a total of 9 acetyl-CoA molecules, 8 NADH molecules, and 6 FADH₂ molecules [28]. The reduced energy yield compared to saturated fatty acids results from the requirement for auxiliary enzymes during unsaturated fatty acid oxidation [27] [28].

Each acetyl-CoA molecule entering the citric acid cycle generates 3 NADH, 1 FADH₂, and 1 GTP equivalent to ATP [30] [29]. Therefore, 9 acetyl-CoA molecules produce 27 NADH, 9 FADH₂, and 9 ATP from the citric acid cycle [29] [28].

The total reducing equivalents from β-oxidation comprise 8 NADH and 6 FADH₂, while citric acid cycle oxidation contributes 27 NADH and 9 FADH₂ [30] [28]. Assuming standard P/O ratios of 2.5 for NADH and 1.5 for FADH₂, the β-oxidation phase yields 20 ATP from NADH and 9 ATP from FADH₂ [30] [31].

The citric acid cycle phase generates 67.5 ATP from NADH and 13.5 ATP from FADH₂, plus 9 ATP from GTP formation [30] [29]. The total gross ATP yield equals 119 ATP molecules. However, the activation of linoleic acid to linoleoyl-CoA requires 2 ATP equivalents, resulting in a net yield of 117 ATP molecules [30] [29] [28].

This energy yield represents approximately 97% of the theoretical maximum for stearic acid, a saturated 18-carbon fatty acid that yields 120 ATP molecules [28]. The slight reduction in efficiency reflects the metabolic cost of processing the double bond configurations present in linoleic acid [27] [28].

Metabolic Fate and Turnover

Half-life and Clearance Mechanisms

The metabolic fate of O-linoleyl-L-carnitine involves multiple clearance pathways that determine its biological half-life and tissue distribution. Long-chain acylcarnitines exhibit plasma half-lives ranging from 2 to 8 hours, which are shorter than free L-carnitine due to differences in renal handling and metabolic processing [32] [33] [34].

Renal clearance represents the primary elimination route for O-linoleyl-L-carnitine and other long-chain acylcarnitines. These compounds undergo limited tubular reabsorption compared to free carnitine, with reabsorption efficiency ranging from 20-80% depending on plasma concentrations [35] [32] [36]. The renal clearance of long-chain acylcarnitines ranges from 10-50 mL/min, substantially higher than the 1-3 mL/min observed for free carnitine [32] [33].

The differential renal handling reflects the larger molecular size and altered physicochemical properties of acylcarnitines compared to free carnitine [35] [32]. The carnitine transporter systems in renal tubules show reduced affinity for long-chain acylcarnitines, resulting in increased urinary excretion [33] [36]. This differential clearance serves a physiological function by facilitating the elimination of potentially toxic acyl groups conjugated to carnitine [37].

Studies in perfused rat kidneys demonstrate that acylcarnitines can undergo metabolic conversion within renal tissue. Long-chain acylcarnitines including linoleoylcarnitine can be hydrolyzed back to free carnitine and the corresponding fatty acid [35]. This renal metabolism represents an additional clearance mechanism that contributes to carnitine pool homeostasis [35] [37].

The volume of distribution for long-chain acylcarnitines ranges from 0.5-1.0 L/kg, which is larger than that of free carnitine [32] [33]. This increased distribution volume reflects the lipophilic character of the acyl chains, which facilitates tissue uptake and membrane association [23]. The tissue distribution pattern shows preferential accumulation in metabolically active tissues including heart, liver, and skeletal muscle [38] [39].

Tissue-Specific Metabolism

The metabolism of O-linoleyl-L-carnitine exhibits significant tissue-specific variations that reflect the diverse metabolic roles of carnitine and acylcarnitines across different organs [40] [38] [39]. Heart tissue demonstrates the highest capacity for acylcarnitine utilization, with total carnitine concentrations reaching 3.5-6.0 μmol/g wet weight [38] [34].

Cardiac tissue preferentially utilizes fatty acids for energy production, making it particularly dependent on efficient carnitine shuttle function [41] [40] [42]. The heart expresses high levels of carnitine palmitoyltransferase I and II, facilitating rapid processing of incoming acylcarnitines [21] [38]. Studies demonstrate that carnitine supplementation significantly increases acylcarnitine metabolism in cardiac tissue [38] [42].

Skeletal muscle represents another major site of acylcarnitine metabolism, with total carnitine concentrations of 3.0-5.0 μmol/g wet weight [38] [34]. The muscle carnitine pool composition shows 85-90% free carnitine under resting conditions, but this ratio shifts toward acylcarnitines during exercise and metabolic stress [38] [43]. Exercise training increases the expression of carnitine acetyltransferase and other enzymes involved in acylcarnitine metabolism [38].

Hepatic metabolism of O-linoleyl-L-carnitine involves both β-oxidation and potential reesterification reactions [39] [37]. The liver maintains lower total carnitine concentrations (0.3-0.8 μmol/g wet weight) but exhibits high metabolic activity due to its role in carnitine synthesis and lipid metabolism [38] [34]. Hepatic carnitine palmitoyltransferase I shows the highest sensitivity to malonyl-CoA inhibition, providing tight regulation of fatty acid oxidation [17] [44].

Renal tissue plays a dual role in acylcarnitine metabolism through both metabolic processing and excretion [35] [37]. The kidneys maintain carnitine concentrations of 0.8-1.2 μmol/g wet weight and express high levels of carnitine biosynthetic enzymes [38] [34]. Renal metabolism includes the hydrolysis of acylcarnitines back to free carnitine, contributing to carnitine conservation [35].

Studies using tracer methodology reveal that different tissues contribute variably to plasma acylcarnitine profiles [39]. Heart tissue shows rapid equilibration with circulating acylcarnitines and significant efflux during metabolic transitions [39]. This cardiac efflux appears to be a major determinant of plasma acylcarnitine concentrations during fed-fast cycling [39].

Brain tissue exhibits unique acylcarnitine metabolism characterized by lower total carnitine concentrations (0.8-1.5 μmol/g wet weight) but specialized regulatory mechanisms [40] [34]. The brain expresses a distinct carnitine palmitoyltransferase I isoform (CPT1C) that shows reduced sensitivity to malonyl-CoA inhibition [40]. This adaptation allows maintained fatty acid oxidation capacity even during periods of glucose abundance [40].